Specific Scientific Field: Medicinal chemistry and virology.
Summary: This compound has shown promise as an antiviral agent. Researchers have investigated its inhibitory activity against various viruses, including tick-borne encephalitis virus. The presence of the adamantane fragment in its structure contributes to its antiviral properties.
Experimental Procedures:Tick-Borne Encephalitis Virus: The compound exhibits significant antiviral activity against tick-borne encephalitis virus (EC50 = 6.6±0.4 μM).
Specific Scientific Field: Biochemistry and drug discovery.
Summary: Researchers are exploring the compound’s potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH is involved in the arachidonic acid cascade, and inhibiting it may have therapeutic implications.
Experimental Procedures:Specific Scientific Field: Neuropharmacology and drug design.
Summary: The compound is being investigated as a potential drug for symptomatic therapy in Alzheimer’s disease.
Experimental Procedures:Data on the physical and chemical properties of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is not available in the public scientific literature.
Without specific research findings, the mechanism of action of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is unknown.
Information on the safety hazards of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is not currently available.